tert-Butyl (2-methylpiperidin-3-yl)carbamate
Description
tert-Butyl (2-methylpiperidin-3-yl)carbamate (CAS: 1150618-42-0) is a carbamate-protected piperidine derivative widely used in pharmaceutical research and organic synthesis. Its molecular formula is $ \text{C}{11}\text{H}{22}\text{N}2\text{O}2 $, with a molecular weight of 214.31 g/mol . The compound is characterized by a piperidine ring substituted with a methyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. It exists as a liquid at room temperature and is typically available at 95% purity . Its primary applications include serving as a chiral intermediate in drug discovery and as a building block for bioactive molecules targeting protein-protein interactions .
Properties
IUPAC Name |
tert-butyl N-(2-methylpiperidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZKXFNBXLZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654974 | |
| Record name | tert-Butyl (2-methylpiperidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-42-0 | |
| Record name | tert-Butyl (2-methylpiperidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methylpiperidin-3-yl)carbamate typically involves the reaction of 2-methylpiperidin-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature .
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl (2-methylpiperidin-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium trioxide or potassium permanganate .
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Reactions with nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids .
Reduction: Production of amines or alcohols .
Substitution: Generation of alkylated or acylated derivatives .
Scientific Research Applications
tert-Butyl (2-methylpiperidin-3-yl)carbamate is a chemical compound with various applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It is used as a building block in the synthesis of various drugs and inhibitors .
Synthesis and Reactions
tert-Butyl methyl(piperidin-3-yl)carbamate can be synthesized through different chemical reactions. One method involves reacting tert-butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)carbamate with palladium on activated charcoal in methanol under a hydrogen atmosphere . Another method includes reacting benzyl 3-t-butoxycarbonylaminopiperidine-1-carboxylate with sodium hydride and methyl iodide, followed by hydrogenation using palladium carbon .
Applications in Scientific Research
- Inhibitors of Bruton's Tyrosine Kinase: tert-Butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate is used in the synthesis of reversible and irreversible inhibitors of Bruton's tyrosine kinase (Btk). These inhibitors are useful for treating autoimmune, heteroimmune, inflammatory diseases, and cancer .
- Pim Kinase Inhibitors: This compound is also utilized in the discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors, which are relevant in treating hematopoietic and solid tumor cancers .
- AM 2 Receptor Antagonists: this compound derivatives are used in the development of antagonists against the AM 2 receptor, showing antitumor effects in triple-negative breast cancer cell lines .
- Neuroprotective Agents: Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, a derivative of this compound, has shown a moderate protective effect in astrocytes against amyloid-beta-induced toxicity and in scopolamine models, suggesting potential applications in neurodegenerative diseases .
- Targeted protein degradation: It is used in PROTAC technology for targeted degradation of the oncogenic phosphatase SHP2 .
Experimental Procedures
Several experimental procedures detail the use of this compound in synthesizing complex molecules. For instance, it can be used in the synthesis of tert-butyl (1-{6-Amino-5-[2,3-dichloro-4-(2-hydroxyethyl)phenyl]pyrazin-2-yl}-4-methylpiperidin-4-yl)carbamate, an intermediate compound in creating more complex structures .
Data Table:
Mechanism of Action
The mechanism by which tert-Butyl (2-methylpiperidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Diastereomers
The stereochemistry of the piperidine ring significantly impacts physical properties and reactivity. Key stereoisomers include:
| Compound Name | CAS Number | Configuration | Molecular Weight (g/mol) | Physical State | Key Feature |
|---|---|---|---|---|---|
| tert-Butyl (2-methylpiperidin-3-yl)carbamate | 1150618-42-0 | – | 214.31 | Liquid | Parent compound, 2-methyl substitution |
| tert-Butyl N-[(2S,3R)-2-methylpiperidin-3-yl]carbamate | 1821742-03-3 | (2S,3R) | 214.31 | – | Diastereomer with inverted chirality |
| tert-Butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate | 1791402-58-8 | (2R,3R) | 214.31 | – | Axial methyl group |
Stereoisomers exhibit differences in solubility, crystallization behavior, and biological activity. For example, the (2R,3R) configuration may enhance steric hindrance, affecting binding to chiral targets .
Piperidine-Based Analogues
Substituent Variations
| Compound Name | CAS Number | Substituent | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|---|
| tert-Butyl (6-methylpiperidin-3-yl)carbamate | 1150618-39-5 | 6-methylpiperidine | 214.31 | Increased steric bulk at 6-position |
| (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate | 139004-93-6 | Piperidin-2-ylmethyl | 214.31 | Extended alkyl chain for flexibility |
| tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate | 1289385-02-9 | Methyl group + methylene linker | 228.34 | Enhanced lipophilicity |
The methylene-linked derivative (CAS: 1289385-02-9) has higher lipophilicity ($ \log P $), favoring membrane permeability .
Pyridine-Based Analogues
Pyridine derivatives of the Boc-protected carbamates exhibit distinct electronic properties due to aromatic nitrogen:
| Compound Name | CAS Number | Substituent | Molecular Weight (g/mol) | Physical State | Price (USD/g) |
|---|---|---|---|---|---|
| tert-Butyl (2-formylpyridin-3-yl)carbamate | – | 2-formylpyridine | – | Solid | – |
| tert-Butyl (6-bromo-2-chloropyridin-3-yl)carbamate | 1142192-48-0 | 6-bromo-2-chloropyridine | 321.60 | Solid | 400 |
| tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate | 824429-51-8 | 2-hydroxymethylpyridine | 224.26 | Solid | 240 |
Pyridine derivatives are typically solids with higher melting points compared to piperidine analogues. Halogenated variants (e.g., 6-bromo-2-chloro) are costlier due to synthetic complexity . The hydroxymethyl derivative (CAS: 824429-51-8) offers a reactive handle for further functionalization .
Biological Activity
tert-Butyl (2-methylpiperidin-3-yl)carbamate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group attached to a carbamate functional group , which is linked to a 2-methylpiperidine moiety . Its molecular formula is C₁₃H₁₈N₂O₂, with a molecular weight of approximately 214.30 g/mol. This structure is significant in medicinal chemistry due to its stability and potential for interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring plays a crucial role in binding to the active sites of these targets, while the carbamate group enhances the compound's stability and bioavailability. This interaction can modulate various biochemical pathways, influencing physiological processes.
Key Mechanisms Identified:
- Enzyme Inhibition/Activation : The compound has been investigated for its potential as an inhibitor or activator of certain enzymes, which could lead to therapeutic effects in various diseases.
- Receptor Binding : It has shown promise as a ligand in receptor binding studies, which may contribute to its pharmacological activities.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound against amyloid-beta toxicity, which is significant in the context of Alzheimer's disease (AD). In vitro experiments demonstrated that this compound could reduce levels of pro-inflammatory cytokines like TNF-α and mitigate oxidative stress induced by amyloid-beta aggregates .
Table 1: Summary of Neuroprotective Effects
| Study | Model | Effect Observed |
|---|---|---|
| Astrocytes stimulated with Aβ 1-42 | Reduction in TNF-α levels | |
| Neuronal cells | Protection against amyloid-beta toxicity |
Anticancer Potential
The compound's structural properties suggest potential anticancer activity. Research indicates that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in breast cancer cells .
Table 2: Anticancer Activity Summary
| Compound | Cancer Type | Mechanism |
|---|---|---|
| Similar Piperidine Derivatives | Breast Cancer (MDA-MB-231) | Induction of apoptosis and inhibition of cell proliferation |
Case Studies
- Alzheimer's Disease Model : A study demonstrated that tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate exhibited moderate protective activity against Aβ-induced cytotoxicity in astrocytes. The treatment resulted in decreased amyloid plaque deposition compared to control groups .
- Cancer Cell Line Studies : In vitro studies have shown that certain piperidine derivatives can inhibit microtubule assembly and induce morphological changes indicative of apoptosis in cancer cell lines, suggesting that similar mechanisms may be at play for this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
